molecular formula C12H18BNO4S B1418694 N-Cyclohexyl 3-boronobenzenesulfonamide CAS No. 871329-79-2

N-Cyclohexyl 3-boronobenzenesulfonamide

Cat. No. B1418694
M. Wt: 283.16 g/mol
InChI Key: LSHHIHODRSZFHE-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-boronobenzenesulfonamide (NCBBS), also known as N-cyclohexyl-3-sulfamoylbenzene, is an organoboron compound that has a wide range of applications in scientific research. NCBBS is used in a variety of chemical reactions, such as in the synthesis of various organic compounds, as well as in the study of biological systems. NCBBS is a versatile compound that can be used in a variety of ways in scientific research.

Scientific Research Applications

  • Boronic Acid Chemistry and Catalysis : Boronic acids, related to the boron component in N-Cyclohexyl 3-boronobenzenesulfonamide, are versatile in chemistry, including catalysis. They are used in aza-Michael additions and other reactions, highlighting their importance in synthetic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

  • Hydroboration Reactions : The use of boron-containing compounds in hydroboration reactions of alkenes, such as cyclohexene, demonstrates their reactivity and utility in organic synthesis (Prokofjevs et al., 2012).

  • Reactions with Cyclohexene : The reaction dynamics of N, N-dibromobenzenesulfonamide with cyclohexene, a structurally related system to N-Cyclohexyl 3-boronobenzenesulfonamide, provide insights into potential reactions and applications (Takemura, Niizato, & Ueno, 1971).

  • Cyclohexylamine Derivatives : Research on derivatives of cyclohexylamine, a component of N-Cyclohexyl 3-boronobenzenesulfonamide, as precursors to sulfur-containing heterocyclic compounds, suggests its potential in developing biologically active compounds (Khan et al., 2009).

  • Catalysis in Organic Synthesis : Studies have also explored the use of boron-doped carbon nanotubes, showcasing the catalytic applications of boron in reactions like the oxidation of cyclohexane, further reinforcing the utility of boron-containing compounds in catalysis (Cao et al., 2013).

properties

IUPAC Name

[3-(cyclohexylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h4-5,8-9,11,14-16H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHHIHODRSZFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661213
Record name [3-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 3-boronobenzenesulfonamide

CAS RN

871329-79-2
Record name B-[3-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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